molecular formula C19H19N3O4 B11562837 Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate

Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate

Cat. No.: B11562837
M. Wt: 353.4 g/mol
InChI Key: YXTCRLZFVCITIK-UDWIEESQSA-N
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Description

Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by a complex structure that includes a benzene ring, an ester functional group, and additional substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . This reaction forms methyl benzoate, which can then undergo further reactions to introduce the additional substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the benzene ring or other parts of the molecule.

Scientific Research Applications

Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters such as methyl benzoate, ethyl benzoate, and propyl benzoate . These compounds share structural similarities but differ in their substituents and functional groups.

Uniqueness

Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H19N3O4/c1-3-14-6-4-5-7-16(14)21-17(23)18(24)22-20-12-13-8-10-15(11-9-13)19(25)26-2/h4-12H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

YXTCRLZFVCITIK-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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